molecular formula C34H26N6Na2O6S2 B12374943 Sodium o-tolidinediazo-bis(naphthylamine-sulfonate)

Sodium o-tolidinediazo-bis(naphthylamine-sulfonate)

Cat. No.: B12374943
M. Wt: 724.7 g/mol
InChI Key: SUXCALIDMIIJCK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Benzopurpurine 4B is a synthetic azo dye with the molecular formula C₃₄H₂₆N₆Na₂O₆S₂. It is commonly used as a biological stain and pH indicator, particularly effective in the pH range of 2.3 to 4.4. This compound is known for its dark red to reddish-brown appearance and is soluble in water, acetone, ethanol, sodium hydroxide, and sulfuric acid .

Chemical Reactions Analysis

Benzopurpurine 4B undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzopurpurine 4B involves its interaction with specific molecular targets and pathways. As a pH indicator, it changes color in response to changes in hydrogen ion concentration. In biological staining, it binds to specific cellular components, allowing for their visualization under a microscope . The exact molecular targets and pathways involved in its medicinal applications are still under investigation .

Comparison with Similar Compounds

Benzopurpurine 4B is unique among azo dyes due to its specific pH range and staining properties. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of Benzopurpurine 4B.

Properties

Molecular Formula

C34H26N6Na2O6S2

Molecular Weight

724.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O6S2.2Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

SUXCALIDMIIJCK-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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